molecular formula C17H13Cl2NO2 B13643866 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid

7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid

Cat. No.: B13643866
M. Wt: 334.2 g/mol
InChI Key: ZLZPQTQVRUDVIQ-UHFFFAOYSA-N
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Description

7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid: is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylhydrazine and 3-chloropropanoic acid.

    Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where 4-chlorophenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole derivative is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 7-position.

    Propanoic Acid Substitution:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro groups, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel indole derivatives with potential biological activities.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: It can interact with biological receptors, influencing cellular signaling pathways.

Medicine:

    Anti-inflammatory Agents: Indole derivatives, including this compound, have shown promise as anti-inflammatory agents.

    Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Industry:

    Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Agrochemicals: The compound can be utilized in the synthesis of agrochemicals with potential herbicidal or pesticidal activities.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and indole groups play a crucial role in binding to these targets, influencing their activity. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor signaling by acting as an agonist or antagonist, depending on the receptor type.

Comparison with Similar Compounds

    7-chloro-2-(4-chlorophenyl)-1H-Indole-3-acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

    7-chloro-2-(4-chlorophenyl)-1H-Indole-3-butyric acid: Similar structure but with a butyric acid group instead of a propanoic acid group.

    7-chloro-2-(4-chlorophenyl)-1H-Indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.

Uniqueness: The uniqueness of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid lies in its specific combination of chloro and indole groups, along with the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H13Cl2NO2

Molecular Weight

334.2 g/mol

IUPAC Name

3-[7-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C17H13Cl2NO2/c18-11-6-4-10(5-7-11)16-13(8-9-15(21)22)12-2-1-3-14(19)17(12)20-16/h1-7,20H,8-9H2,(H,21,22)

InChI Key

ZLZPQTQVRUDVIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2CCC(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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